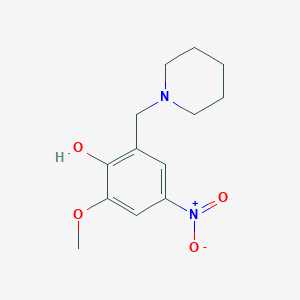![molecular formula C16H16N2O3 B5801063 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as PP2, is a small molecule inhibitor of Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in the regulation of cell growth, differentiation, and survival. PP2 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用机制
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione acts as a competitive inhibitor of ATP binding to Src-family kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups to downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately the suppression of cell growth and survival.
Biochemical and Physiological Effects:
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and asthma. 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione in lab experiments include its high specificity for Src-family kinases, its ability to inhibit kinase activity in a reversible manner, and its relatively low toxicity. However, 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has some limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects at high concentrations.
未来方向
There are several potential future directions for research involving 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. One area of interest is the development of more potent and selective inhibitors of Src-family kinases. Another area of interest is the investigation of the role of Src-family kinases in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione as a therapeutic agent in clinical trials for cancer and inflammatory diseases is an area of active research.
合成方法
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with piperidine-1-carboxamidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione.
科学研究应用
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been widely used as a research tool to investigate the role of Src-family kinases in various biological processes. It has been shown to inhibit the activity of Src, Fyn, Yes, Lyn, and Lck kinases with high specificity. 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been used to study the signaling pathways involved in cell migration, proliferation, and survival. It has also been used to investigate the role of Src-family kinases in cancer, inflammation, and neuronal function.
属性
IUPAC Name |
1-[2-(piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-14-8-9-15(20)18(14)13-7-3-2-6-12(13)16(21)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWCLYVPEJJFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

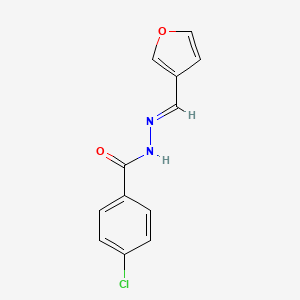
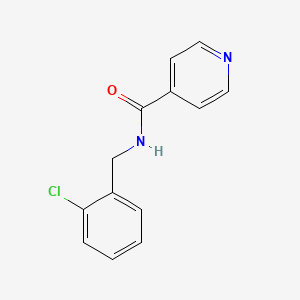
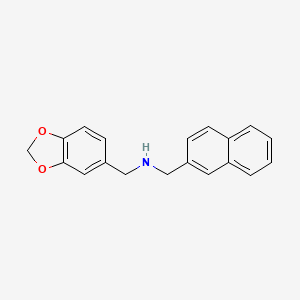
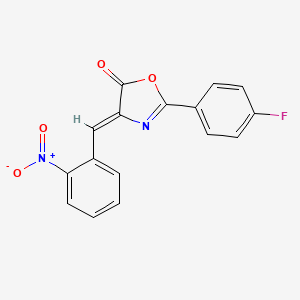
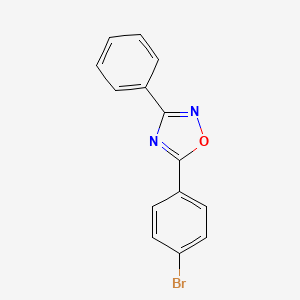
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

